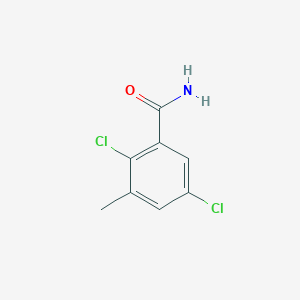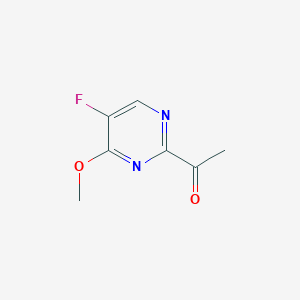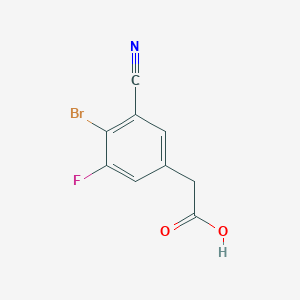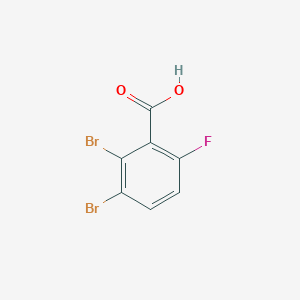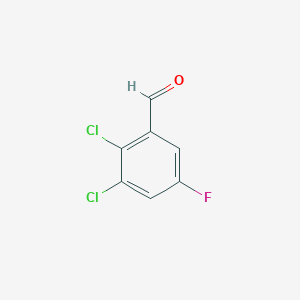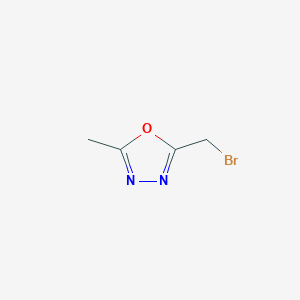
2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N has been reported .Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline was characterized by IR, 1H NMR, 13C NMR, DEPT, and MS .Chemical Reactions Analysis
2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole and its derivatives undergo a variety of chemical reactions due to the presence of the bromomethyl group. For instance, the reaction of bis(bromomethyl)quinoxaline N-oxides with amines has been studied, showing the influence of substituents on the nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole core.Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. Studies have shown these compounds to be effective in protecting mild steel in acidic environments. For instance, a study by Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and tested their corrosion inhibition ability towards mild steel in sulfuric acid. The study found that these compounds form a protective layer on the steel surface, substantiated by electrochemical measurements and SEM micrographs, indicating their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antifungal Activities
Oxadiazole derivatives have been reported to possess significant antimicrobial and antifungal properties. For example, Mayekar et al. (2010) synthesized new 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety and found that some of these compounds exhibited good antimicrobial activity. This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (Mayekar, Yathirajan, Narayana, Sarojini, & Kumari, 2010).
Synthesis and Characterization
The synthesis and characterization of oxadiazole derivatives is a key area of research, providing insights into their structure-activity relationships. Xiang Jian-nan (2009) reported the synthesis of 1,3,4-oxadiazole-2-thione derivatives and their potential bioactivities, showcasing the diversity of oxadiazole compounds and their potential applications in various fields (Xiang Jian-nan, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKQXJMTMAVUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole | |
CAS RN |
944059-14-7 | |
| Record name | 2-(bromomethyl)-5-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



